molecular formula C17H20N2O3 B5682180 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane

1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane

Cat. No.: B5682180
M. Wt: 300.35 g/mol
InChI Key: DXWQKJVFKPXAHE-UHFFFAOYSA-N
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Description

1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane, also known as NPA, is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound may have beneficial effects on cognitive function, including memory and learning. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane is its potential use as a tool to study protein-protein interactions and the role of neurotransmitters in the brain. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane. One direction is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the further study of the mechanism of action of this compound and its potential use as a tool to study protein-protein interactions and the role of neurotransmitters in the brain. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in experiments.

Synthesis Methods

1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane can be synthesized using a two-step process. The first step involves the reaction of 2-nitrobenzaldehyde with furfural in the presence of sodium methoxide as a catalyst to form 5-(2-nitrophenyl)-2-furfural. The second step involves the reduction of 5-(2-nitrophenyl)-2-furfural with sodium borohydride in the presence of acetic acid to form this compound.

Scientific Research Applications

1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, this compound has been studied for its potential use as a tool to study protein-protein interactions. In neuroscience, this compound has been studied for its potential use as a tool to study the role of neurotransmitters in the brain.

Properties

IUPAC Name

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-19(21)16-8-4-3-7-15(16)17-10-9-14(22-17)13-18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQKJVFKPXAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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